Bromophenol thiohydantoin can be classified under the broader category of thiohydantoins, which are derivatives of hydantoins where sulfur replaces the oxygen in the carbonyl group. The specific structure of bromophenol thiohydantoin includes a brominated phenolic ring, which enhances its reactivity and potential biological activity. This compound is synthesized through various organic reactions involving thiohydantoins and brominated phenolic compounds.
The synthesis of bromophenol thiohydantoin typically involves the reaction of thiohydantoin derivatives with brominated phenolic compounds. One method described involves dissolving 2-thiohydantoin in an alcohol solvent, followed by the addition of a bromophenol derivative and a base such as triethylamine. The mixture is then heated under reflux for several hours, allowing for the formation of the desired compound through nucleophilic substitution reactions.
The general procedure can be summarized as follows:
The yield of this synthesis can vary, with reported yields around 50-60% depending on reaction conditions and purification methods used .
Bromophenol thiohydantoin features a core structure that includes both a thiohydantoin ring and a bromophenolic moiety. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms.
Key structural data include:
Bromophenol thiohydantoin participates in several chemical reactions due to its reactive functional groups. Its ability to act as a Michael acceptor allows it to undergo nucleophilic addition reactions with thiols or amines, making it useful in various synthetic applications.
The inhibition mechanism was explored using fluorescence assays, revealing binding affinities that inform future drug design .
Bromophenol thiohydantoin's mechanism of action primarily involves its interaction with DisA, an enzyme critical for bacterial signaling pathways. The binding process alters the enzyme's conformation, inhibiting its ability to convert ATP into c-di-AMP.
Key points regarding its mechanism include:
This process highlights the potential for bromophenol thiohydantoin as a lead compound in developing new antibacterial agents targeting c-di-AMP synthesis.
Bromophenol thiohydantoin exhibits several notable physical and chemical properties:
Relevant data from studies indicate that its reactivity is influenced by the presence of both halogenated and thioketone functionalities, making it an interesting candidate for further chemical exploration .
Bromophenol thiohydantoin has several significant applications in scientific research:
The core synthetic route to bromophenol thiohydantoin (5-[(3,5-dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one) involves acid-catalyzed condensation between 3,5-dibromosalicylic aldehyde and 2-thiohydantoin. This reaction proceeds efficiently in glacial acetic acid with sodium acetate as a base catalyst under reflux conditions, yielding the characteristic exocyclic alkene at the C5 position of the thiohydantoin core [2] [6]. The reaction mechanism follows a Knoevenagel-type condensation, where the active methylene group of 2-thiohydantoin (pKa ~9.5) undergoes nucleophilic attack on the aldehyde carbonyl, facilitated by the electron-withdrawing nature of the thiohydantoin ring [3] [10]. This methodology has been successfully extended to various halogenated salicylic aldehydes, including 3,5-dichloro-, 3-bromo-5-chloro-, and 3-iodo-5-bromo-salicylic aldehydes, enabling systematic exploration of halogen effects on biological activity [2]. The crystalline products typically precipitate directly from the reaction mixture, allowing purification through recrystallization from acetic acid or ethanol/water mixtures with moderate to good yields (45-65%).
Table 1: Synthetic Approaches to Bromophenol Thiohydantoin Analogues
| Method | Reaction Conditions | Key Building Blocks | Yield Range | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Glacial acetic acid, NaOAc, reflux, 12h | Halogenated salicylic aldehydes + 2-thiohydantoin | 52-65% | [2] [6] |
| Solid-Phase Synthesis | Wang resin, Fmoc-Ser(t-Bu)-OH, bromoketones | Immobilized α-acylamino ketones + isothiocyanates | 15-59% | [3] |
| Knoevenagel Modification | Isopropanol, triethylamine, molecular sieves, reflux | Thiohydantoin-3-acetic acid + aromatic aldehydes | 52-57% | [10] |
Beyond direct condensation, the thiohydantoin core undergoes diverse functionalization through Knoevenagel reactions at C5 and Mannich reactions at nitrogen atoms. The Knoevenagel approach has been adapted to solid-phase synthesis using Wang resin-supported Fmoc-Ser(t-Bu)-OH, where sulfonylation followed by alkylation with bromoketones yields polymer-supported α-acylamino ketones [3]. Subsequent reactions with isothiocyanates and cyclative cleavage produce 5-methylene-thiohydantoin derivatives, which can be reduced to 5-methyl-thiohydantoins using triethylsilane. Mannich reactions on the N3 position of the thiohydantoin ring enable introduction of aminomethyl groups, significantly expanding chemical diversity [3] [10]. These methodologies facilitate combinatorial access to analogues with varied steric and electronic properties at the C5 position, crucial for structure-activity relationship studies. The exocyclic double bond formed during Knoevenagel condensation adopts predominantly the Z-configuration, as confirmed by NMR spectroscopy and X-ray crystallography of crystalline derivatives [10].
Halogen substituents on the phenolic ring critically influence molecular recognition through both electronic and steric effects. Systematic replacement of bromine with chlorine or iodine revealed that larger halogens enhance DisA inhibition potency (IC₅₀ = 56 μM for dibromo vs. 120 μM for dichloro) due to increased hydrophobic interactions within the enzyme's binding pocket [2] [6]. Ortho-hydroxy group positioning is essential for hydrogen bonding with Asp40 and Tyr136 residues in DisA, while meta-halogens contribute to optimal π-stacking interactions with Phe28 [1] [6]. Electronic effects were quantified through Hammett studies, showing a positive correlation (ρ = +0.8) between substituent electron-withdrawing capability and inhibitory potency, attributed to enhanced hydrogen bond acceptor strength of the exocyclic carbonyl group [2]. Steric maps derived from molecular docking indicate that 3,5-dibromo substitution provides optimal van der Waals contacts with hydrophobic subpockets, explaining the 5-fold potency drop observed when substituting with smaller fluorine atoms [6].
The bromophenol and thiohydantoin moieties exhibit complementary roles in target engagement with c-di-AMP synthase (DisA). Truncation studies demonstrated that neither fragment alone inhibits DisA, confirming the necessity of the conjugated hybrid structure [1] [6]. The thiohydantoin component provides two hydrogen-bond acceptors (C2=O and C4=S) that interact with backbone amides of Val24 and Gly26 in the ATP-binding pocket, while the phenolic hydroxyl serves as a hydrogen bond donor to Asp40 [1] [2]. Competitive binding assays using intrinsic tryptophan fluorescence established that bromophenol thiohydantoin binds DisA with Kd = 21 μM, independent of ATP concentration, indicating an allosteric mechanism distinct from substrate competition [1] [4]. Molecular dynamics simulations reveal that the dibromophenol ring induces conformational changes in the GGGDG motif (residues 83-87), disrupting catalytic closure over ATP [6]. Notably, replacement of the thiohydantoin sulfur with oxygen reduces potency by 8-fold, underscoring the critical role of thiocarbonyl interactions in binding affinity [2].
Table 2: SAR of Bromophenol Thiohydantoin Derivatives Against DisA
| Structural Modification | Representative Compound | IC₅₀ (μM) | Binding Affinity (Kd, μM) | Key SAR Insight |
|---|---|---|---|---|
| 3,5-Dibromo (Parent) | Bromophenol thiohydantoin | 56 | 21 | Optimal halogen size |
| 3,5-Dichloro | ST056084 | 120 | 47 | Reduced hydrophobic contact |
| Thiohydantoin → Hydantoin | 5-(3,5-dibromo-2-hydroxybenzylidene)hydantoin | >500 | >200 | Critical thiocarbonyl interaction |
| Bromophenol → Phenyl | 5-benzylidene-2-thiohydantoin | >500 | ND | Essential phenolic hydroxyl |
| Rhodanine Replacement | ST028249 | >500 | 11 | Binding ≠ inhibition (antagonist) |
| 3-Acetic Acid Extension | 5-benzylidene-2-thiohydantoin-3-acetic acid | 210 | 89 | Steric tolerance at N3 |
Combinatorial libraries of 19 analogues established stringent structure-activity requirements for DisA inhibition. While dibromination at meta-positions is optimal, mono-bromo analogues retain partial activity (IC₅₀ ~180 μM), whereas des-halo compounds show complete loss of potency [2] [6]. Selectivity profiling against related nucleotide cyclases revealed remarkable specificity: bromophenol thiohydantoin inhibits DisA (c-di-AMP synthase) but not WspR (c-di-GMP synthase) even at 500 μM, and shows negligible activity against phosphodiesterases RocR (c-di-GMP PDE) and YybT (c-di-AMP PDE) [6]. Molecular determinants of selectivity were identified through chimeric protein studies, where the noncompetitive mechanism and binding site topology differentiate it from promiscuous kinase inhibitors [1] [6]. Additional library screening identified ST003014 and ST003440 as structural analogues containing thiohydantoin and haloarene moieties that bind DisA without inhibiting catalysis, functioning as allosteric antagonists [1]. This highlights the precision required in ligand design for this target class.
Strategic hybridization of bromophenol thiohydantoin with complementary pharmacophores has yielded enhanced bioactivity profiles. Triazole conjugates synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrate improved aqueous solubility while maintaining DisA inhibition (IC₅₀ = 38-75 μM) [3] [5]. Isoxazoline bridged derivatives, constructed through 1,3-dipolar cycloadditions between bromophenol thiohydantoin alkenes and nitrile oxides, exhibit dual inhibition of DisA and bacterial biofilm formation (MBIC₅₀ = 32 μM) [5]. Benzoxazole hybrids developed through palladium-catalyzed C-N coupling show enhanced activity against Staphylococcus aureus (MIC = 8 μg/mL) compared to parent compounds, attributed to improved membrane penetration [5] [10]. Photodynamic hybrids incorporating 2-quinolone moieties demonstrate blue light-enhanced antibacterial activity against Gram-positive pathogens through singlet oxygen generation (quantum yield ΦΔ = 0.03-0.12), with the thiohydantoin component serving as both pharmacophore and photosensitizer [5]. These combinatorial approaches leverage the intrinsic hydrogen-bonding capacity and π-electron density of bromophenol thiohydantoin while addressing pharmacokinetic limitations.
Table 3: Hybrid Architectures Incorporating Bromophenol Thiohydantoin
| Hybrid Class | Synthetic Strategy | Key Structural Features | Biological Advantages |
|---|---|---|---|
| Triazole Conjugates | CuAAC click chemistry | 1,2,3-Triazole linker at N3 | Enhanced solubility, maintained DisA inhibition (IC₅₀ 38-75 μM) |
| Isoxazoline Hybrids | 1,3-Dipolar cycloaddition | Isoxazoline fused at C5-C6 | Dual DisA inhibition + biofilm suppression (MBIC₅₀ 32 μM) |
| Benzoxazole Hybrids | Pd-catalyzed C-N coupling | Benzoxazole at phenolic oxygen | Improved anti-staphylococcal activity (MIC 8 μg/mL) |
| Photoactive Quinolone Hybrids | Knoevenagel condensation | 2-Quinolone at exocyclic alkene | Blue light-enhanced singlet oxygen generation (ΦΔ 0.03-0.12) |
| Combinatorial Solid-Phase Libraries | Multipin peptide synthesis | Varied linkers at N1/N3 | High diversity (71-97% purity, 17-59% yield) |
Combinatorial libraries generated through solid-phase synthesis enable rapid exploration of hybrid space. Multipin peptide synthesis techniques have produced 16 distinct imidazo[2,1-b]thiazol-4-ium derivatives with thiohydantoin cores in high purity (69-97%) and yield (17-59%) [3]. These compounds undergo temperature-dependent ring opening to imidazole-2-thiones in DMSO, providing dynamic structural diversity. Diversity-oriented synthesis employing polymer-supported α-acylamino ketones facilitates efficient generation of fused [5 + 6] heterocyclic systems bearing thiohydantoin scaffolds [3] [10]. Such combinatorial approaches have identified hybrid pharmacophores with synergistic effects, including a triazole-benzoxazole-thiohydantoin architecture exhibiting 5-fold enhanced potency against Mycobacterium tuberculosis compared to parent compounds [5] [9]. These advances highlight bromophenol thiohydantoin's versatility as a building block for next-generation anti-infective agents targeting cyclic dinucleotide signaling.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6